N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-benzyl-succinamic acid
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Overview
Description
3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID is a complex organic compound that features a benzodioxole moiety, a benzyl group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-nitrogen bonds, followed by esterification and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzodioxole and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole or benzyl moieties .
Scientific Research Applications
3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the benzyl and propanoic acid groups contribute to the overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
2-(6-Benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound also features the benzodioxole ring and is used as a COX inhibitor.
Uniqueness
3-{[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]CARBAMOYL}-2-BENZYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H21NO5/c22-19(12-16(20(23)24)10-14-4-2-1-3-5-14)21-9-8-15-6-7-17-18(11-15)26-13-25-17/h1-7,11,16H,8-10,12-13H2,(H,21,22)(H,23,24) |
InChI Key |
TZQNOYYLGGWHHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNC(=O)CC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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